Nudicaucin A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

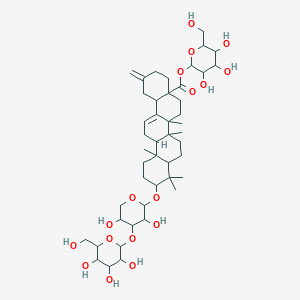

C46H72O17 |

|---|---|

分子量 |

897.1 g/mol |

IUPAC名 |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C46H72O17/c1-21-9-14-46(41(57)63-40-35(55)33(53)31(51)26(19-48)60-40)16-15-44(5)22(23(46)17-21)7-8-28-43(4)12-11-29(42(2,3)27(43)10-13-45(28,44)6)61-38-36(56)37(24(49)20-58-38)62-39-34(54)32(52)30(50)25(18-47)59-39/h7,23-40,47-56H,1,8-20H2,2-6H3 |

InChIキー |

WXWFCULTYPZHJI-UHFFFAOYSA-N |

正規SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC=C6C3(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

Nudicaucin A: A Technical Overview of its Chemical Structure and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaucin A is a naturally occurring triterpenoid (B12794562) saponin (B1150181) isolated from the plant Hedyotis nudicaulis. As a member of the saponin class of compounds, this compound possesses a complex chemical architecture that is of significant interest to medicinal chemists and pharmacologists. This technical guide provides a comprehensive overview of the chemical structure of this compound, details on its isolation and structural elucidation, and an exploration of its potential biological activities based on studies of related compounds and extracts from its source organism.

Chemical Structure and Properties

This compound is a complex glycoside with a triterpenoid aglycone. Its structure was first elucidated in 1998, and it is characterized by a 30-noroleanane-type triterpenoid skeleton linked to a branched trisaccharide chain at the C-3 position and a glucose moiety at the C-28 position.[1]

The systematic name for this compound is (3β)-3-[(3-O-β-D-Galactopyranosyl-α-L-arabinopyranosyl)oxy]-30-noroleana-12,20(29)-dien-28-oic acid β-D-glucopyranosyl ester.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₆H₇₂O₁₇ | [1] |

| Molecular Weight | 897.07 g/mol | |

| Appearance | White powder | |

| Solubility | Soluble in methanol (B129727) and DMSO |

Isolation and Structure Elucidation

While the original full experimental text for the isolation of this compound is not widely available, a general methodology for the extraction and purification of triterpenoid saponins (B1172615) from plant material can be described. This process typically involves solvent extraction, fractionation, and chromatographic separation.

Experimental Protocols

General Protocol for the Isolation of Triterpenoid Saponins:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Hedyotis nudicaulis) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, and methanol. The saponins are typically found in the methanolic extract.

-

Fractionation: The crude methanolic extract is then suspended in water and partitioned with n-butanol. The n-butanol fraction, enriched with saponins, is collected and concentrated under reduced pressure.[1]

-

Chromatographic Separation: The butanolic fraction is subjected to multiple chromatographic steps for the isolation of pure compounds. This may include:

-

Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 silica gel with a gradient elution system (e.g., chloroform-methanol-water mixtures).

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase HPLC column to yield the pure saponin.

-

Structure Elucidation:

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.[2][3] Fragmentation patterns in tandem MS (MS/MS) experiments provide information about the structure of the aglycone and the sequence of the sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for the complete structural assignment.

-

¹H NMR: Provides information on the number and types of protons in the molecule.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and the sugar units, as well as the determination of the glycosidic linkages.

-

Table 2: Key Spectroscopic Data for this compound Structure Elucidation

| Technique | Observation | Inferred Structural Feature |

| HR-MS | Precise mass measurement | Molecular formula (C₄₆H₇₂O₁₇) |

| ¹H NMR | Anomeric proton signals | Presence and stereochemistry of sugar units |

| ¹³C NMR | Carbonyl and olefinic signals | Presence of ester and double bonds in the aglycone |

| HMBC | Correlations between anomeric protons and aglycone carbons | Glycosylation sites |

Biological Activity and Therapeutic Potential

Direct studies on the biological activity of purified this compound are limited in the publicly available literature. However, research on extracts of Hedyotis species and other triterpenoid saponins suggests potential pharmacological activities.

Extracts from various Hedyotis species, including H. nudicaulis, have been shown to possess antioxidant, anti-inflammatory, cytotoxic, and antibacterial properties. These activities are often attributed to the presence of a diverse range of phytochemicals, including saponins.

Potential Anti-inflammatory Activity

Triterpenoid saponins are well-documented for their anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Signaling Pathway: Triterpenoid Saponin Modulation of the NF-κB Pathway

A common mechanism for the anti-inflammatory action of triterpenoid saponins is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Potential Anticancer Activity

Many triterpenoid saponins have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenesis. These effects are often mediated through the modulation of key signaling pathways involved in cancer progression.

Experimental Workflow: In Vitro Cytotoxicity Assay

A standard method to evaluate the potential anticancer activity of a compound like this compound is the MTT assay, which measures cell viability.

Conclusion

This compound is a structurally complex triterpenoid saponin with a 30-noroleanane skeleton. While specific biological data for the pure compound is not extensively available, the known activities of extracts from Hedyotis species and the broader class of triterpenoid saponins suggest that this compound may possess valuable anti-inflammatory and anticancer properties. Further research is warranted to isolate this compound in larger quantities and to fully elucidate its pharmacological profile and mechanisms of action. This could pave the way for its development as a novel therapeutic agent.

References

- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 2. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure elucidation and complete NMR spectral assignment of two triterpenoid saponins from Radix Hedysari - PubMed [pubmed.ncbi.nlm.nih.gov]

Nudicaulin A: A Technical Guide to its Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudicaulin A, a unique flavoalkaloid, is a prominent yellow pigment found in the petals of the Iceland poppy, Papaver nudicaule. Its discovery has been a journey of structural revision and biosynthetic elucidation, revealing a fascinating intersection of flavonoid and indole (B1671886) metabolic pathways. This technical guide provides an in-depth overview of the discovery, origin, and biological activities of Nudicaulin A, with a focus on the experimental methodologies and quantitative data essential for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Nudicaulin A is a naturally occurring indole alkaloid glycoside that was first isolated from the yellow petals of Papaver nudicaule L. (Papaveraceae). For many years, the precise structure of nudicaulins remained elusive, undergoing significant revision until its final elucidation in 2013.[1][2] These compounds are responsible for the vibrant yellow and orange hues of the Iceland poppy flowers.[1]

The biosynthesis of Nudicaulin A is a remarkable example of chemical convergence in nature, arising from the fusion of two distinct metabolic pathways: the flavonoid and the indole/tryptophan pathways.[1] The direct precursors have been identified as pelargonidin (B1210327) glycosides and free indole.[1] The final step in the biosynthesis is a spontaneous, pH-dependent condensation reaction between these precursors, which occurs under acidic conditions within the plant's vacuoles.

Physicochemical and Spectroscopic Data

The structural elucidation of Nudicaulin A was achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopic Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Nudicaulin A.

Table 1: ¹H and ¹³C NMR Data for Nudicaulin A in Methanol-d₄ with 1% TFA

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Aglycone | ||

| 2 | 140.5 | |

| 3 | 55.0 | 5.07 |

| 4 | 108.3 | |

| 5 | 155.1 | |

| 6 | 95.2 | 6.25, d (2.1) |

| 7 | 161.5 | |

| 8 | 94.5 | 6.55, d (2.1) |

| 9 | 161.2 | |

| 10 | 105.7 | |

| 11 | 126.7 | |

| 12 | 55.0 | 4.99 |

| 13 | 116.5 | |

| 1' | 130.4 | |

| 2', 6' | 132.4 | 7.10, d (8.5) |

| 3', 5' | 117.0 | 6.85, d (8.5) |

| 4' | 158.9 | |

| Indole Moiety | ||

| 2'' | 124.5 | 7.35, s |

| 3'' | 108.1 | |

| 3a'' | 129.2 | |

| 4'' | 119.8 | 7.55, d (8.0) |

| 5'' | 121.5 | 7.10, t (7.5) |

| 6'' | 122.8 | 7.20, t (7.5) |

| 7'' | 112.1 | 7.45, d (8.0) |

| 7a'' | 137.2 | |

| Glucose Moieties | ||

| Data for the three glucose units are complex and can be found in the supplementary information of the cited literature. |

Note: Data extracted from supplementary materials of cited publications. Chemical shifts are referenced to the solvent signal.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis was critical in confirming the molecular formula and structure of Nudicaulin A.

Table 2: High-Resolution Mass Spectrometry Data for Nudicaulin A

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| ESI+ | 874.27642 | 874.27482 | C₄₁H₄₈NO₂₀⁺ |

Experimental Protocols

Isolation and Purification of Nudicaulin A from Papaver nudicaule

The following is a generalized protocol based on methodologies described in the literature.

Diagram 1: Experimental Workflow for Nudicaulin A Isolation

Caption: Workflow for the isolation and purification of Nudicaulin A.

Methodology:

-

Plant Material: Freshly collected petals from the yellow-flowering cultivar of Papaver nudicaule.

-

Extraction: The petals are macerated and extracted with a solution of methanol containing a small percentage of trifluoroacetic acid (TFA) or formic acid to maintain an acidic environment, which is crucial for the stability of nudicaulins.

-

Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column. A gradient elution system of water (with 0.1% TFA) and acetonitrile (B52724) or methanol is typically employed to separate the different nudicaulin isomers and other compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC-MS to identify those containing Nudicaulin A.

-

Final Purification: The fractions containing the target compound are pooled, concentrated, and may be subjected to further purification steps if necessary to achieve high purity. The final product is typically lyophilized to yield a stable powder.

Biomimetic Synthesis of Nudicaulin Derivatives

A biomimetic synthesis approach has been developed for Nudicaulin derivatives, starting from readily available precursors.

Diagram 2: Biomimetic Synthesis Pathway for Nudicaulin Derivatives

Caption: Synthetic route for O-methylated Nudicaulin derivatives.

Methodology:

-

Permethylation: Quercetin is permethylated using dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate.

-

Reduction: The resulting penta-O-methylquercetin is reduced with a strong reducing agent like lithium aluminum hydride to form the corresponding permethylated anthocyanidin.

-

Biomimetic Condensation: The permethylated anthocyanidin is then reacted with indole under acidic conditions to mimic the final step of the natural biosynthesis, yielding the O-methylated nudicaulin derivative.

Biological Activity

While research on the biological activity of Nudicaulin A itself is limited, studies on its synthetic derivatives have revealed promising antiproliferative and cytotoxic effects.

Antiproliferative and Cytotoxic Activity

Several O-methylated nudicaulin derivatives have been evaluated for their activity against various cancer cell lines.

Table 3: Antiproliferative and Cytotoxic Activity of O-Methylated Nudicaulin Derivatives (GI₅₀ in µM)

| Compound | HUVEC (Antiproliferative) | K-562 (Antiproliferative) | HeLa (Cytotoxicity) |

| Derivative 6 | 1.3 | 1.1 | 3.4 |

| Derivative 10 | 2.2 | 1.0 | 5.7 |

| Derivative 11 | 2.0 | 1.0 | Not Reported |

Data sourced from studies on synthetic derivatives.

Diagram 3: General Signaling Pathway Inhibition by Bioactive Compounds

Caption: Putative mechanism of antiproliferative action.

Antimicrobial Activity

Quantitative data on the antimicrobial activity of Nudicaulin A is not extensively available in the current literature. However, some synthetic derivatives have been screened against a panel of bacteria and fungi, with most showing limited to no activity at high concentrations (1 mg/mL). Further investigation is required to fully characterize the antimicrobial potential of the nudicaulin scaffold.

Conclusion and Future Perspectives

Nudicaulin A represents a unique class of natural products with a fascinating biosynthetic origin. The elucidation of its structure and the development of biomimetic synthetic routes have opened avenues for further investigation into its biological properties. While initial studies on synthetic derivatives show promising antiproliferative activity, more research is needed to evaluate the therapeutic potential of the parent compound, Nudicaulin A. Future work should focus on optimizing the isolation and synthesis of Nudicaulin A, conducting comprehensive biological screenings, and elucidating its mechanism of action to fully harness its potential for drug discovery and development.

References

Nudicaucin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudicaucin A is a complex triterpenoid (B12794562) saponin (B1150181) isolated from the plant Hedyotis nudicaulis. As a member of the saponin class of compounds, it exhibits a intricate molecular architecture, featuring a triterpenoid aglycone glycosidically linked to multiple sugar moieties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, including its molecular structure, spectral data, and other key characteristics. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a white, amorphous powder.[1] Its molecular formula has been established as C₄₆H₇₂O₁₇, corresponding to a molecular weight of 897.07 g/mol .[1]

Tabulated Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₄₆H₇₂O₁₇ | Konishi et al., 1998 |

| Molecular Weight | 897.07 g/mol | Konishi et al., 1998 |

| Appearance | White amorphous powder | Konishi et al., 1998 |

| Optical Rotation | +15.4° (c 0.5, MeOH) | Konishi et al., 1998 |

| Melting Point | 224-227 °C | Konishi et al., 1998 |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis.

Partial ¹H NMR data (in CD₃OD) shows characteristic signals for the triterpenoid methyl groups and anomeric protons of the sugar units. Key signals include: δ 0.79 (s, Me), 0.83 (s, Me), 0.94 (s, Me), 1.04 (s, Me), 1.17 (s, Me), 4.28 (d, J= 7.3 Hz, Ara-1), 4.50 (d, J=7.5Hz, Gal-1), 4.61 (br s, H-29), 5.32 (br t, J=ca 1.0 Hz, H-12), and 5.36 (d, J = 8.0 Hz, 28-Glu-1).

Detailed ¹³C NMR data is crucial for the complete structural assignment of complex natural products like this compound. The full ¹³C NMR data from the primary literature is summarized below (CD₃OD, 100 MHz).

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| 1 | 39.8 | 24 | 16.5 |

| 2 | 27.0 | 25 | 16.8 |

| 3 | 90.8 | 26 | 17.6 |

| 4 | 40.2 | 27 | 26.2 |

| 5 | 56.8 | 28 | 177.8 |

| 6 | 19.2 | 29 | 107.2 |

| 7 | 33.5 | 30 | 24.8 |

| 8 | 40.5 | Ara | |

| 9 | 47.5 | 1' | 105.2 |

| 10 | 37.5 | 2' | 76.2 |

| 11 | 24.2 | 3' | 83.5 |

| 12 | 123.5 | 4' | 69.5 |

| 13 | 144.8 | 5' | 66.2 |

| 14 | 42.8 | Gal (at Ara C-3) | |

| 15 | 28.8 | 1'' | 104.8 |

| 16 | 23.8 | 2'' | 72.5 |

| 17 | 47.2 | 3'' | 75.0 |

| 18 | 42.5 | 4'' | 70.2 |

| 19 | 46.8 | 5'' | 76.8 |

| 20 | 150.5 | 6'' | 62.5 |

| 21 | 31.0 | Glu (at C-28) | |

| 22 | 38.2 | 1''' | 95.8 |

| 23 | 28.5 | 2''' | 74.0 |

| 29 | 107.2 | 3''' | 78.5 |

| 30 | 24.8 | 4''' | 71.2 |

| 5''' | 78.0 | ||

| 6''' | 62.8 |

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The negative-ion FAB-MS of this compound shows a pseudo-molecular ion peak [M-H]⁻ at m/z 895.4690, which corresponds to the molecular formula C₄₆H₇₁O₁₇.

Experimental Protocols

The following experimental protocols are based on the original isolation and characterization studies of this compound.

Isolation of this compound

The dried, powdered whole plant of Hedyotis nudicaulis was subjected to extraction and fractionation to yield this compound.

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: The dried and powdered whole plant material of Hedyotis nudicaulis (1.5 kg) was extracted with methanol (B129727) (MeOH) at room temperature.

-

Solvent Partitioning: The resulting MeOH extract was concentrated and then partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Initial Column Chromatography: The n-BuOH soluble fraction (50 g) was subjected to column chromatography on silica (B1680970) gel, eluting with a chloroform-methanol-water (CHCl₃-MeOH-H₂O) solvent system (10:3:1).

-

ODS Column Chromatography: Fractions containing this compound were further purified by open column chromatography on octadecylsilyl (ODS) silica gel using a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on an ODS column with an acetonitrile-water (MeCN-H₂O) mobile phase (35:65) to afford pure this compound (250 mg).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-A400 spectrometer at 400 MHz and 100 MHz, respectively. Chemical shifts are reported in ppm relative to the solvent peaks (CD₃OD).

-

Mass Spectrometry: Negative-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a JEOL JMS-AX505HA mass spectrometer.

-

Optical Rotation: Optical rotation was measured using a Jasco DIP-370 digital polarimeter.

-

Melting Point: The melting point was determined using a Yanagimoto micro-melting point apparatus and is uncorrected.

Biological Activity and Signaling Pathways

Currently, there is limited published data specifically on the biological activity and mechanism of action of this compound. However, triterpenoid saponins (B1172615) as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and immunomodulatory activities. Further research is required to elucidate the specific biological profile of this compound.

Given the lack of specific signaling pathway information for this compound, a hypothetical workflow for screening its potential anti-inflammatory activity is presented below. This workflow is a standard approach in early-stage drug discovery for natural products.

Caption: Hypothetical workflow for investigating the anti-inflammatory activity of this compound.

This logical workflow illustrates the initial steps to identify and characterize the potential therapeutic effects of this compound, starting from broad screening to more focused mechanistic studies.

Conclusion

This compound is a structurally complex triterpenoid saponin with fully characterized physical and chemical properties. While its biological activities are yet to be extensively explored, its classification as a saponin suggests potential for various pharmacological applications. The detailed data and experimental protocols provided in this guide offer a solid foundation for future research and development efforts centered on this intriguing natural product.

References

Spectroscopic and Structural Elucidation of Nudicaulin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaulin A is a sphingolipid isolated from the plant Launaea nudicaulis. The determination of its complex structure has been achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic data for Nudicaulin A, intended to assist researchers and professionals in the fields of natural product chemistry, drug discovery, and analytical chemistry. The structural elucidation of Nudicaulin A was described by Riaz et al. in their 2012 publication in the Journal of Asian Natural Products Research, which serves as the primary reference for the data presented herein.

Spectroscopic Data

The structural determination of Nudicaulin A was accomplished through rigorous analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Infrared Spectroscopy.

Note: The specific experimental data from the primary source, Riaz et al. (2012), is not publicly available. The following tables are presented as illustrative examples based on typical data for similar sphingolipid structures and are intended to serve as a template for the presentation of such data.

Table 1: ¹H-NMR Spectroscopic Data for Nudicaulin A

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.70 | dd | 11.5, 4.5 |

| 3.62 | dd | 11.5, 5.0 | |

| 2 | 4.15 | m | |

| 3 | 3.95 | m | |

| 4 | 3.40 | m | |

| 5 | 1.55 | m | |

| ... | ... | ... | ... |

| 14 | 5.35 | m | |

| 15 | 5.38 | m | |

| ... | ... | ... | ... |

| NH | 8.50 | d | 8.0 |

| 2' | 4.05 | m | |

| ... | ... | ... | ... |

Table 2: ¹³C-NMR Spectroscopic Data for Nudicaulin A

| Position | δ (ppm) |

| 1 | 62.5 |

| 2 | 53.0 |

| 3 | 72.8 |

| 4 | 75.1 |

| 5 | 34.2 |

| ... | ... |

| 14 | 130.1 |

| 15 | 129.8 |

| ... | ... |

| 1' (C=O) | 175.2 |

| 2' | 72.1 |

| ... | ... |

Table 3: Mass Spectrometry Data for Nudicaulin A

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-FAB-MS | Positive | [M+H]⁺ | Molecular Ion |

| ESI-MS/MS | Positive | various | Fragmentation Pattern |

Table 4: Infrared (IR) Spectroscopic Data for Nudicaulin A

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H Stretching |

| 3320 | Medium | N-H Stretching (Amide) |

| 2925 | Strong | C-H Stretching (Aliphatic) |

| 2855 | Strong | C-H Stretching (Aliphatic) |

| 1640 | Strong | C=O Stretching (Amide I) |

| 1545 | Medium | N-H Bending (Amide II) |

| 1080 | Medium | C-O Stretching |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following are detailed methodologies for the key experiments cited in the analysis of Nudicaulin A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified Nudicaulin A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H-NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Referencing: The chemical shifts are referenced to the residual solvent peak.

-

-

¹³C-NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Referencing: The chemical shifts are referenced to the deuterated solvent peak.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for piecing together the carbon skeleton.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Nudicaulin A is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the possible addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

High-Resolution Mass Spectrometry (HRMS):

-

Ionization Source: FAB or ESI.

-

Mass Analyzer: TOF or Orbitrap.

-

Mode: Positive or negative ion mode is selected to obtain the best signal for the molecular ion.

-

Data Acquisition: Data is acquired over a relevant m/z range (e.g., 100-1500 Da) to determine the accurate mass of the molecular ion, which is used to calculate the elemental composition.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Method: Collision-Induced Dissociation (CID) is used to fragment the precursor ion.

-

Analysis: The resulting fragment ions provide valuable information about the different structural components of the molecule, such as the fatty acid chain and the sphingoid base.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis of Nudicaulin A

Caption: Workflow for the isolation and structural elucidation of Nudicaulin A.

Nudicaucin A: An Overview of a Triterpenoid with Preliminary Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaucin A is a triterpenoid (B12794562) saponin (B1150181) identified from the plant Hedyotis nudicaulis.[][2] As a member of the diverse saponin family of natural products, it holds potential for biological activity. However, publicly available research on this compound is currently limited, precluding an in-depth analysis of its therapeutic targets and mechanism of action. This document summarizes the existing information on this compound and outlines general methodologies for evaluating the therapeutic potential of natural products, in lieu of specific data for this compound.

Chemical Identity

-

Chemical Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

-

CAS Number: 211815-97-3

-

Molecular Formula: C₄₆H₇₂O₁₇

-

Molecular Weight: 897.05 g/mol [3]

Reported Biological Activities

The available information on the biological activities of this compound is sparse and preliminary.

-

Antibacterial Activity: this compound has been reported to exhibit weak antibacterial activity against Bacillus subtilis.[][2]

-

Cytotoxic Properties: Some sources suggest that this compound possesses notable cytotoxic properties and is a compound of interest in cancer research, potentially serving as a lead compound for the development of anticancer agents. However, specific details regarding the cancer cell lines tested, quantitative measures of cytotoxicity (e.g., IC50 values), and the underlying mechanism of action are not available in the public domain.

Potential Therapeutic Targets and Signaling Pathways: A General Perspective

Given the lack of specific data for this compound, this section provides a general overview of potential therapeutic targets and signaling pathways that are often modulated by bioactive natural products with cytotoxic and anti-inflammatory properties.

One of the key signaling pathways implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway . Another critical pathway involved in cell proliferation and survival is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway . Extracts from Papaver nudicaule (a different plant not known to produce this compound) have been shown to inhibit these pathways, highlighting their relevance as potential targets for natural products.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generalized workflow for assessing the inhibition of the NF-κB and STAT3 signaling pathways by a test compound like this compound.

References

Early In Vitro Studies of Nudicaulin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the foundational in vitro studies of Nudicaulin A and its synthetic derivatives. It is designed to offer a centralized resource on the early biological evaluation of this novel class of indole (B1671886)/flavonoid hybrid alkaloids, with a focus on their antiproliferative and cytotoxic effects. This paper summarizes quantitative data, details experimental methodologies, and visualizes key processes to support further research and development.

Overview of Nudicaulin A and its Derivatives

Nudicaulins are naturally occurring yellow flower pigments found in Papaver nudicaule (Iceland poppy).[1][2] These compounds are unique indole/flavonoid hybrid alkaloids. Early research has focused on the biomimetic synthesis of Nudicaulin aglycon derivatives and their subsequent biological evaluation. A 2018 study by Dudek et al. synthesized a small library of O-methylated Nudicaulin derivatives and performed the first key in vitro bioactivity assays to assess their therapeutic potential.[1][2]

Quantitative Data Summary: Antiproliferative and Cytotoxic Activity

Early in vitro studies focused on a series of synthetic O-methylated Nudicaulin derivatives. These compounds were evaluated for their antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVEC) and the K-562 human myeloid leukemia cell line. Their cytotoxic activity was assessed against the HeLa human cervical cancer cell line.[1]

The results indicated that several of the synthetic derivatives exhibit high antiproliferative and cytotoxic activity. Notably, the activity of these compounds against the K-562 leukemia cell line was found to be comparable to the established chemotherapeutic agent, doxorubicin (B1662922). In contrast, the tested derivatives showed no significant antimicrobial activity against a panel of bacterial and fungal strains at concentrations up to 1 mg/mL.

The quantitative data for the most active compounds from these initial studies are summarized below.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| 6 | HUVEC | Antiproliferative | 4.1 | Doxorubicin | 0.4 |

| K-562 | Antiproliferative | 0.5 | Doxorubicin | 0.4 | |

| HeLa | Cytotoxicity | 3.4 | Doxorubicin | 0.3 | |

| 10 | HUVEC | Antiproliferative | 7.9 | Doxorubicin | 0.4 |

| K-562 | Antiproliferative | 0.7 | Doxorubicin | 0.4 | |

| HeLa | Cytotoxicity | 5.7 | Doxorubicin | 0.3 | |

| 11 | HUVEC | Antiproliferative | 5.1 | Doxorubicin | 0.4 |

| K-562 | Antiproliferative | 0.6 | Doxorubicin | 0.4 | |

| HeLa | Cytotoxicity | 4.0 | Doxorubicin | 0.3 |

Data sourced from Dudek et al., 2018. The IC50 values represent the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocols

The following sections detail the methodologies used in the early in vitro evaluation of Nudicaulin derivatives.

Cell Lines and Culture Conditions

-

HUVEC (Human Umbilical Vein Endothelial Cells): Used for antiproliferative assays.

-

K-562 (Human Myeloid Leukemia Cells): Used for antiproliferative assays.

-

HeLa (Human Cervical Cancer Cells): Used for cytotoxicity assays.

All cell lines were maintained in appropriate culture media supplemented with fetal calf serum, antibiotics, and antimycotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Antiproliferative and Cytotoxicity Assay

A colorimetric assay using the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was employed to measure cell viability, which is an indicator of either antiproliferative or cytotoxic effects. The assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cells were seeded into 96-well microplates at a density of 5 x 10³ cells per well in a final volume of 100 µL of culture medium.

-

Compound Treatment: After a 24-hour pre-incubation period to allow for cell attachment (for adherent cells), the cells were treated with various concentrations of the Nudicaulin derivatives or the reference compound (doxorubicin) for 72 hours.

-

MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

-

Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plates were incubated overnight in a humidified atmosphere to ensure complete solubilization. The absorbance of the purple solution was then measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: The IC50 values were calculated from dose-response curves by plotting the percentage of cell viability against the compound concentration.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates the general workflow used for the initial screening of the synthetic Nudicaulin derivatives.

Biomimetic Synthesis of Nudicaulin Derivatives

The synthesis of the Nudicaulin derivatives evaluated in these early studies followed a biomimetic approach. This process involves the fusion of a permethylated anthocyanidin with an indole moiety under acidic conditions. The key steps are outlined below.

Plausible Signaling Pathway for Cytotoxicity

While specific mechanistic studies for Nudicaulin A are yet to be published, the induction of apoptosis is a common mechanism of action for cytotoxic and antiproliferative compounds. The diagram below illustrates a generalized intrinsic (mitochondrial) apoptosis pathway that could be investigated as a potential mechanism for Nudicaulin A's activity in cancer cells.

Conclusion and Future Directions

The early in vitro studies of synthetic O-methylated Nudicaulin derivatives have demonstrated their potential as potent antiproliferative and cytotoxic agents, particularly against leukemia and cervical cancer cell lines. The activity profile, comparable to that of doxorubicin in K-562 cells, warrants further investigation.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways responsible for the observed cytotoxicity. Studies should investigate the induction of apoptosis, cell cycle arrest, and other potential mechanisms.

-

Structure-Activity Relationship (SAR): Synthesis and evaluation of a broader range of Nudicaulin A analogs to establish a clear SAR, which can guide the design of more potent and selective compounds.

-

In Vivo Efficacy: Advancing lead compounds to in vivo animal models to assess their anti-tumor efficacy, pharmacokinetic properties, and safety profiles.

-

Selectivity: Evaluating the cytotoxicity of promising derivatives against a panel of non-cancerous cell lines to determine their therapeutic index.

References

- 1. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Cytotoxic Potential of Triterpenoid Saponins: A Technical Guide Focused on Nudicaucin A

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies detailing the cytotoxicity of Nudicaucin A. This guide, therefore, utilizes data from studies on total triterpenoids isolated from Hedyotis diffusa, a plant from a related species to Hedyotis nudicaulis from which this compound is derived, to provide a relevant framework and case study for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms discussed are representative of those used for assessing triterpenoid (B12794562) saponins (B1172615).

Introduction

This compound is a triterpenoid saponin (B1150181) isolated from the plant Hedyotis nudicaulis.[1][2][] Triterpenoid saponins are a class of natural products known for a wide range of pharmacological properties, including cytotoxic activity against various cancer cell lines.[4] The assessment of cytotoxicity is a critical first step in the evaluation of any new compound for its potential as a therapeutic agent, particularly in oncology. This process involves exposing cultured cells to the compound and measuring the extent of cell death or inhibition of proliferation.

While specific data on this compound is not available, research on total triterpenoids from the related plant Hedyotis diffusa (TTH) has demonstrated significant anti-proliferative and pro-apoptotic effects.[5] This technical guide will provide an in-depth overview of the core cytotoxicity assays and mechanistic studies relevant to triterpenoid saponins, using the findings on TTH as a case study to illustrate the expected methodologies and data presentation.

Quantitative Cytotoxicity Data: A Case Study of Total Triterpenoids from Hedyotis diffusa (TTH)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, representing the concentration at which it inhibits 50% of a biological process, such as cell proliferation. The following tables summarize the reported IC50 values for TTH against several human cancer cell lines.

Table 1: IC50 Values of Total Triterpenoids from Hedyotis diffusa (TTH) on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |

| H1975 | Non-Small Cell Lung Cancer | 24 | 19.73[5] |

| A549 | Non-Small Cell Lung Cancer | 24 | 24.38[5] |

| SW620 | Colorectal Cancer | 24 | 28.29[5] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the cytotoxicity and mechanism of action of compounds like this compound, based on the procedures described for TTH and general practices for triterpenoid saponins.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549, SW620, H1975) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., TTH) in a suitable solvent like DMSO. Dilute the stock solution to various concentrations (e.g., 1, 2, 5, 10, 15, 20, 30, 50, 75 µg/mL) in a complete culture medium.[5] Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24 and 48 hours).[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound induces cell cycle arrest.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol (B145695) at 4°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest. Studies on TTH indicated a significant arrest of H1975 cells in the G0/G1 phase.[5]

Apoptosis Assessment

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. It can be detected through various methods, including Annexin V/PI staining or by observing changes in the expression of apoptosis-related proteins.

Protocol (Annexin V/PI Staining):

-

Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz help to visualize the experimental processes and the complex molecular interactions involved in the compound's mechanism of action.

Caption: General workflow for assessing the cytotoxicity of a novel compound.

Studies on triterpenoids from Hedyotis diffusa suggest that their anti-tumor effects may be related to the inhibition of key signaling pathways like NF-κB and STAT3, and the induction of apoptosis involving proteins like Bax.[5]

Caption: Putative signaling pathways affected by triterpenoid saponins.

Conclusion

While the cytotoxic profile of this compound remains to be specifically determined, the available data on total triterpenoids from the related Hedyotis diffusa provide a strong rationale for its investigation as a potential anti-cancer agent. The methodologies outlined in this guide represent the standard approach for such an evaluation. Future research should focus on isolating this compound in sufficient quantities to perform these assays, thereby elucidating its specific IC50 values, effects on the cell cycle, and its ability to induce apoptosis. Unraveling the precise signaling pathways it modulates will be crucial for its further development as a potential therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nudicaulin from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaulin is a unique class of yellow flavoalkaloid pigments responsible for the characteristic color of the flowers of the Iceland poppy, Papaver nudicaule L.[1][2]. These compounds are indole (B1671886)/flavonoid hybrid alkaloids, representing a rare class of natural products[1][3]. The biosynthesis of nudicaulins involves the fusion of indole with pelargonidin (B1210327) glycosides[1]. Structurally, nudicaulins possess a diglycosylated pentacyclic dihydrobenzofurocyclopentaindole core and exist as diastereomeric pairs. The unique structure and biosynthetic origin of nudicaulins make them interesting targets for phytochemical research and potential drug discovery. These application notes provide a detailed protocol for the isolation and purification of nudicaulin from its natural source, Papaver nudicaule flowers.

Natural Sources

The primary natural source of nudicaulin is the petals of yellow and orange flowering cultivars of Papaver nudicaule[1]. It has also been identified in closely related species such as Papaver alpinum (Alpine poppy) and Meconopsis cambrica (Welsh poppy)[1].

Experimental Protocols

1. Plant Material Collection and Preparation

-

Collection: Collect fresh petals from the yellow-flowering cultivar of Papaver nudicaule. The concentration of nudicaulins is highest in the petals[2].

-

Preparation: Fresh petals can be used directly for extraction. For long-term storage, the petals can be lyophilized or flash-frozen in liquid nitrogen and stored at -80°C until use.

2. Extraction of Nudicaulin

This protocol is based on methods described for the analysis of pigments in Papaver nudicaule[1][3].

-

Objective: To extract the crude mixture of pigments, including nudicaulins, from the poppy petals.

-

Materials and Reagents:

-

Fresh or frozen Papaver nudicaule petals

-

Methanol (MeOH)

-

Formic acid (FA)

-

Deionized water

-

Mortar and pestle or a blender

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., filter paper or vacuum filtration)

-

Rotary evaporator

-

-

Procedure:

-

Weigh a known amount of fresh or frozen petal tissue (e.g., 1-5 g).

-

Homogenize the tissue in a pre-chilled mortar and pestle or a blender with a suitable volume of extraction solvent (e.g., 10-20 mL of methanol/water/formic acid, 70:29:1, v/v/v).

-

Transfer the homogenate to a centrifuge tube.

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the solid debris.

-

Carefully decant the supernatant, which contains the crude pigment extract.

-

The extraction can be repeated on the pellet to maximize the yield.

-

Combine the supernatants and filter them to remove any remaining particulate matter.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting concentrated extract is now ready for purification.

-

3. Purification of Nudicaulin by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the separation and purification of individual nudicaulin isomers from the crude extract[3][4].

-

Objective: To isolate pure nudicaulin from the crude extract.

-

Materials and Reagents:

-

Concentrated crude extract

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

Preparative HPLC system with a photodiode array (PDA) detector

-

A suitable reversed-phase preparative HPLC column (e.g., C18 column).

-

-

Procedure:

-

Dissolve the concentrated crude extract in a small volume of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with the following conditions (these may need to be optimized based on the specific column and system):

-

Column: Preparative Reversed-Phase C18 column.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient, for example, starting from 5% B to 40% B over 30 minutes.

-

Flow Rate: Appropriate for the preparative column diameter (e.g., 5-20 mL/min).

-

Detection: Monitor the elution profile at the characteristic absorption maximum of nudicaulins, which is around 460 nm[3].

-

-

Inject the filtered sample onto the column.

-

Collect the fractions corresponding to the peaks that exhibit the characteristic UV-Vis spectrum of nudicaulin.

-

Analyze the collected fractions for purity using an analytical HPLC system.

-

Pool the pure fractions containing the desired nudicaulin isomer.

-

Remove the solvent from the pooled fractions, for instance, by lyophilization or evaporation under a stream of nitrogen, to obtain the purified nudicaulin.

-

Data Presentation

| Parameter | Value/Condition | Reference |

| Natural Source | Papaver nudicaule L. (Iceland poppy) flowers | [1] |

| Extraction Solvent | Methanol-based solvents are commonly used for pigment extraction. | [1][3] |

| Purification Method | High-Performance Liquid Chromatography (HPLC) | [3][4] |

| HPLC Column Type | Reversed-Phase (e.g., C18) | [4] |

| Mobile Phase | Acetonitrile/Water gradient with an acid modifier (e.g., formic acid) | [3] |

| Detection Wavelength | ~460 nm | [3] |

Visualizations

Caption: Experimental workflow for the isolation of Nudicaulin.

Caption: Simplified biosynthetic pathway of Nudicaulin.

References

- 1. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iceland poppy has one-of-a-kind floral colour | BIOSYN-NUDICAUL Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 3. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of microcystins and nodularins by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Nudicaulin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaulins are a unique class of yellow flower pigments found in the petals of the Iceland poppy (Papaver nudicaule) and a few other related species.[1] These compounds are classified as flavoalkaloids, possessing a complex pentacyclic indole (B1671886) alkaloid structure.[1] The two primary diastereomers, Nudicaulin I and Nudicaulin II, are responsible for the vibrant yellow and orange hues of the flowers.[1][2] Recent studies have highlighted the potential antiproliferative and cytotoxic activities of Nudicaulin derivatives, making them promising candidates for further investigation in drug discovery and development.[3]

This document provides detailed application notes and protocols for the extraction, purification, and analysis of Nudicaulin A (referring generally to the Nudicaulin isomers) from natural sources. Additionally, it outlines the putative signaling pathway through which Nudicaulin A may exert its antiproliferative effects, providing a basis for mechanistic studies.

Data Presentation

Table 1: Chromatographic Conditions for Nudicaulin Analysis

| Parameter | UPLC-HRMS Analysis | Preparative HPLC |

| System | nanoAcquity UPLC system | Shimadzu Prominence HPLC system |

| Column | Symmetry C18 trap-column (20 × 0.18 mm) | VP 250/10 Nucleodur C18 HTec column (5 µm) |

| Mobile Phase A | Water with 1% formic acid (v/v) | Not specified |

| Mobile Phase B | Not specified | Not specified |

| Gradient | Not specified | Not specified |

| Flow Rate | Not specified | Not specified |

| Detection | Q-ToF Synapt HDMS mass spectrometer | SPD-20A UV detector |

| Column Temperature | Not specified | 25 °C |

| Reference | [4] | [4] |

Experimental Protocols

Protocol 1: Extraction of Nudicaulins from Papaver nudicaule Petals (General Protocol)

This protocol is a generalized procedure for the extraction of indole alkaloids from plant material and has been adapted for Nudicaulin A based on available literature.[5][6]

Materials:

-

Fresh or dried petals of Papaver nudicaule

-

Methanol (B129727) or ethanol

-

Petroleum ether or hexane

-

Dilute hydrochloric acid (HCl) or acetic acid (1%)

-

Sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) solution

-

Dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Grinding and Defatting:

-

Grind the dried petals into a fine powder.

-

To remove fats and other nonpolar compounds, perform a preliminary extraction with petroleum ether or hexane. Discard the solvent phase.[5]

-

-

Acidic Extraction:

-

Macerate the defatted plant material in an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids, forming their soluble salts.[5]

-

Stir the mixture for several hours at room temperature.

-

Filter the mixture to separate the plant debris from the acidic extract containing the Nudicaulin salts.

-

-

Liquid-Liquid Extraction (Acid-Base Partitioning):

-

Wash the acidic extract with a nonpolar organic solvent like petroleum ether to remove any remaining non-alkaloidal impurities. Discard the organic phase.

-

Basify the aqueous extract to a pH greater than 9 with a base such as NaOH or NH₄OH. This will deprotonate the Nudicaulin salts, converting them back to their free base form, which is soluble in organic solvents.[5]

-

Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane or chloroform.[5]

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude Nudicaulin extract.

-

Protocol 2: Purification of Nudicaulin A by Chromatography

This protocol outlines the general steps for purifying the crude Nudicaulin extract using chromatographic techniques.

Materials:

-

Crude Nudicaulin extract

-

Silica (B1680970) gel for flash chromatography

-

Solvents for flash chromatography (e.g., hexane, ethyl acetate (B1210297), methanol gradients)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Appropriate HPLC column (e.g., C18) and solvents (e.g., acetonitrile, water, formic acid)

Procedure:

-

Flash Chromatography (Initial Purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing Nudicaulins.

-

Combine the Nudicaulin-rich fractions and concentrate them.

-

-

Preparative HPLC (Final Purification):

-

Dissolve the partially purified Nudicaulin fraction in the HPLC mobile phase.

-

Inject the sample onto a preparative HPLC system equipped with a suitable column (e.g., a C18 column).[4]

-

Develop a suitable gradient elution method to achieve separation of Nudicaulin I and II from any remaining impurities.

-

Collect the peaks corresponding to the Nudicaulin isomers.

-

Evaporate the solvent to obtain pure Nudicaulin A.

-

Protocol 3: Analytical Quantification of Nudicaulin A by UPLC-HRMS

This protocol is based on methods described for the analysis of Papaver nudicaule petal extracts.[4][7][8]

Materials:

-

Purified Nudicaulin A or petal extract

-

UPLC-HRMS system

-

C18 analytical column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Nudicaulin I and II standards (if available)

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the purified Nudicaulin A or the petal extract in a suitable solvent (e.g., methanol/water).

-

Filter the sample through a 0.22 µm syringe filter.

-

-

UPLC-HRMS Analysis:

-

Inject the prepared sample into the UPLC-HRMS system.

-

Elute the sample using a gradient of mobile phase A and B to separate the Nudicaulin isomers.

-

Detect the compounds using a high-resolution mass spectrometer in positive ion mode.

-

Identify Nudicaulin I and II based on their accurate mass and retention times compared to standards or previously reported data.

-

Quantify the amount of Nudicaulin A by integrating the peak areas and comparing them to a calibration curve prepared from standards.

-

Mandatory Visualizations

Nudicaulin A Biosynthesis and Extraction Workflow

Caption: Workflow for Nudicaulin A biosynthesis and purification.

Putative Signaling Pathway for Nudicaulin A Antiproliferative Activity

Caption: Proposed mechanism of Nudicaulin A antiproliferative action.

References

- 1. Occurrence of nudicaulin structural variants in flowers of papaveraceous species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogj.com [phcogj.com]

- 3. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Molecular Network-Guided Alkaloid Profiling of Aerial Parts of Papaver nudicaule L. Using LC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Nudicaucin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaucin A is a complex terpenoid with the molecular formula C₄₆H₇₂O₁₇ and a molecular weight of 897.1 g/mol [1]. As with many novel natural products, robust and reliable analytical methods are crucial for its study in various contexts, from pharmacological research to drug development. The ability to accurately quantify this compound in different matrices is fundamental for pharmacokinetic studies, stability testing, and quality control.

This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a straightforward and accessible method for routine quantification, LC-MS/MS provides superior sensitivity and selectivity, which is essential for analyzing samples with low concentrations or complex matrices.

The methodologies presented here are based on established principles of analytical chemistry and are intended to serve as a comprehensive guide for researchers. These protocols should be validated in-house to ensure performance meets the specific requirements of the intended application.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk material, formulated products, and in-vitro samples where concentrations are expected to be relatively high.

Experimental Protocol: HPLC-UV

1.1.1. Equipment and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode-Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound reference standard (>98% purity)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, analytical grade

-

Ultrapure water (18.2 MΩ·cm)

-

Analytical balance, volumetric flasks, pipettes, and autosampler vials

1.1.2. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Ultrapure Water

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (e.g., in a 50:50 ACN:Water mixture) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

1.1.3. Chromatographic Conditions

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution as follows:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 50% B

-

19-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan of this compound)

1.1.4. Sample Preparation

-

Bulk Drug/Formulation: Dissolve a known quantity of the sample in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

-

Biological Matrix (e.g., plasma): Perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Quantitative Data (HPLC-UV)

The following table summarizes the typical performance parameters for the HPLC-UV method.

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates, which is crucial for pharmacokinetic and metabolism studies.

Experimental Protocol: LC-MS/MS

2.1.1. Equipment and Materials

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) with an Electrospray Ionization (ESI) source

-

UPLC/UHPLC system

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

2.1.2. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Ultrapure Water

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

-

Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

-

Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL in the relevant biological matrix (e.g., blank plasma).

2.1.3. LC-MS/MS Conditions

-

Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase: Gradient elution as follows:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 98% B

-

3.0-4.0 min: 98% B

-

4.0-4.1 min: 98% to 10% B

-

4.1-5.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM)

-

This compound Precursor Ion: m/z 898.5 [M+H]⁺ (Hypothetical, to be confirmed by infusion)

-

This compound Product Ions: To be determined by fragmentation analysis

-

Internal Standard Transitions: To be determined based on the selected IS

-

2.1.4. Sample Preparation

-

Plasma/Serum: To 100 µL of plasma, add 10 µL of Internal Standard working solution. Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.

Quantitative Data (LC-MS/MS)

The following table summarizes the typical performance parameters for the LC-MS/MS method.

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Method Validation and Stability

Both described methods should be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure they are fit for purpose. Validation should assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit[2][3].

Stability studies are essential to ensure that this compound does not degrade during sample collection, processing, and storage.[4][5] These studies should evaluate:

-

Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.

-

Short-Term Stability: Stability at room temperature for the expected duration of sample handling.

-

Long-Term Stability: Stability under frozen storage conditions (-20 °C or -80 °C).

-

Stock Solution Stability: Stability of the stock solutions under refrigerated and room temperature conditions.

Diagrams

The following diagrams illustrate the general workflow for the quantification of this compound and a conceptual representation of its analysis in pharmacokinetic studies.

Caption: General workflow for this compound quantification.

Caption: Workflow for a pharmacokinetic study of this compound.

References

- 1. biorlab.com [biorlab.com]

- 2. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merieuxnutrisciences.com [merieuxnutrisciences.com]

Application Notes and Protocols for Nudicaulin A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nudicaulin A, a naturally derived indole (B1671886) alkaloid, in cell culture experiments. The protocols outlined below are based on published research and are intended to serve as a guide for investigating the cytotoxic and antiproliferative effects of Nudicaulin A and its derivatives.

Introduction to Nudicaulin A

Nudicaulin A is a member of the nudicaulin family of compounds, which are classified as indole/flavonoid hybrid alkaloids.[1][2][3][4] These compounds are naturally found in the Iceland poppy (Papaver nudicaule) and are responsible for the vibrant yellow color of its petals.[1][2][5][6] Synthetic derivatives of nudicaulin have been developed and have demonstrated significant biological activity, including antiproliferative and cytotoxic effects against various cancer cell lines.[1][4]

Biological Activity

Studies have shown that synthetic derivatives of Nudicaulin A exhibit potent antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVEC) and the K-562 chronic myelogenous leukemia cell line.[1] Furthermore, these derivatives have demonstrated cytotoxic effects against the HeLa cervical cancer cell line.[1] Notably, the activity of certain Nudicaulin A derivatives against K-562 cells has been reported to be comparable to that of the established chemotherapeutic drug, doxorubicin (B1662922).[1]

While direct studies on Nudicaulin A are limited, extracts from Papaver nudicaule have been shown to inhibit the NF-κB and STAT3 signaling pathways, which are crucial in cancer cell proliferation, survival, and inflammation.[7] However, further research is required to definitively attribute this activity to Nudicaulin A itself.

Data Presentation: In Vitro Bioactivity of Nudicaulin A Derivatives

The following table summarizes the reported 50% inhibitory concentration (IC50) values for various Nudicaulin A derivatives against different cell lines. This data is essential for designing experiments and understanding the potency of these compounds.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Nudicaulin Derivative 1 | K-562 | Antiproliferation | Data not available | [1] |

| Nudicaulin Derivative 1 | HUVEC | Antiproliferation | Data not available | [1] |

| Nudicaulin Derivative 1 | HeLa | Cytotoxicity | Data not available | [1] |

| Nudicaulin Derivative 2 | K-562 | Antiproliferation | Data not available | [1] |

| Nudicaulin Derivative 2 | HUVEC | Antiproliferation | Data not available | [1] |

| Nudicaulin Derivative 2 | HeLa | Cytotoxicity | Data not available | [1] |

| Doxorubicin (Control) | K-562 | Antiproliferation | Data not available | [1] |

Note: The specific IC50 values from the primary literature's supplementary data were not accessible. Researchers should refer to the original publication for precise quantitative data.

Experimental Protocols

The following are detailed protocols for assessing the antiproliferative and cytotoxic effects of Nudicaulin A in cell culture.

Antiproliferative Assay using K-562 Cells (CellTiter-Blue® Assay)

This protocol describes the determination of the antiproliferative activity of Nudicaulin A against the K-562 suspension cell line using a resazurin-based viability assay.

Materials:

-

K-562 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Nudicaulin A (dissolved in DMSO)

-

Doxorubicin (positive control, dissolved in a suitable solvent)

-

CellTiter-Blue® Cell Viability Reagent

-

96-well microplates (clear bottom, black or white walled for fluorescence)

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed K-562 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Preparation: Prepare serial dilutions of Nudicaulin A and doxorubicin in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

-

Treatment: Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

-